molecular formula C11H14ClNO2 B2423128 (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1807939-10-1

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2423128
CAS No.: 1807939-10-1
M. Wt: 227.69
InChI Key: OPIDXEOJSLEQHK-DHTOPLTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the precursor sorbic acid, which undergoes an eight-step sequence. The key step in this synthesis is the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline . This reaction is directed by the chiral auxiliary, L-proline, which ensures the desired stereochemistry and regiochemistry.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of chiral auxiliaries and catalysts is crucial in maintaining the stereochemical integrity of the compound during large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halohydrocarbons for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction pathway and product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of substituted derivatives.

Scientific Research Applications

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein folding.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride
  • (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride
  • (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry influences its reactivity, binding affinity, and overall effectiveness in various applications. Compared to its stereoisomers, the (2R,5R) configuration may exhibit different levels of activity and selectivity in chemical reactions and biological interactions .

Properties

IUPAC Name

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIDXEOJSLEQHK-DHTOPLTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-10-1
Record name (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.